(2S,3R)-2-amino-3-hydroxy-3-phenylpropanoic acid;hydrate
CAS No.:
Cat. No.: VC13462477
Molecular Formula: C9H13NO4
Molecular Weight: 199.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H13NO4 |
|---|---|
| Molecular Weight | 199.20 g/mol |
| IUPAC Name | (2S,3R)-2-amino-3-hydroxy-3-phenylpropanoic acid;hydrate |
| Standard InChI | InChI=1S/C9H11NO3.H2O/c10-7(9(12)13)8(11)6-4-2-1-3-5-6;/h1-5,7-8,11H,10H2,(H,12,13);1H2/t7-,8+;/m0./s1 |
| Standard InChI Key | DUGXBGWTWDCGNP-KZYPOYLOSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)[C@H]([C@@H](C(=O)O)N)O.O |
| SMILES | C1=CC=C(C=C1)C(C(C(=O)O)N)O.O |
| Canonical SMILES | C1=CC=C(C=C1)C(C(C(=O)O)N)O.O |
Introduction
(2S,3R)-2-amino-3-hydroxy-3-phenylpropanoic acid;hydrate is a chemical compound with the molecular formula C9H11NO3·H2O. It is a hydrate form of DL-β-phenylserine, specifically in the threo configuration. This compound is widely used in scientific research, particularly in the synthesis of cyclic pentapeptides and for its analgesic activity in biological studies.
Synthesis
The synthesis of DL-Threo-3-phenylserine hydrate typically involves the reaction of benzaldehyde with glycine in the presence of a base, followed by the reduction of the resulting Schiff base. The reaction conditions often include room temperature to moderate heating in aqueous or organic solvents.
Chemical Reactions
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Oxidation can convert it into corresponding oxo compounds using reagents like potassium permanganate, while reduction forms amino alcohols using sodium borohydride.
Chemistry
In chemistry, (2S,3R)-2-amino-3-hydroxy-3-phenylpropanoic acid;hydrate is utilized in the enantioselective synthesis of cyclic pentapeptides, which are crucial in drug development and biochemical studies.
Biology
Biologically, it is studied for its analgesic activity, particularly in preclinical models where it has shown effectiveness in reducing pain when pretreated with pargyline.
Industry
Industrially, it serves as an intermediate in the synthesis of complex organic molecules and is used in various chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways, including enzymes and receptors involved in pain modulation and peptide synthesis.
Comparison with Similar Compounds
| Compound | Molecular Formula | Key Features |
|---|---|---|
| DL-β-Phenylserine | C9H11NO3 | Similar structure but differs in configuration and hydration state. |
| L-Phenylalanine | C9H11NO2 | Essential amino acid with a similar aromatic side chain but lacks the hydroxyl group. |
| DL-3,4-Dihydroxyphenylserine | C9H11NO4 | Contains additional hydroxyl groups, leading to different chemical properties and biological activities. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume